1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆ClNO₃S . It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a chlorinated ethoxyphenyl group.
Preparation Methods
The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Scientific Research Applications
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]pyrrolidine and 1-[(5-fluoro-2-ethoxyphenyl)sulfonyl]pyrrolidine share similar structural features but differ in their halogen substituents.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJNVQTLZKEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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